molecular formula C22H16O5 B13143953 8-Acetyl-6,11-dimethoxytetracene-5,12-dione CAS No. 85886-09-5

8-Acetyl-6,11-dimethoxytetracene-5,12-dione

Cat. No.: B13143953
CAS No.: 85886-09-5
M. Wt: 360.4 g/mol
InChI Key: MSUOCUBOVAVPFF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Acetyl-6,11-dimethoxytetracene-5,12-dione typically involves multiple steps, including the formation of the tetracene backbone and subsequent functionalization. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Chemical Reactions Analysis

8-Acetyl-6,11-dimethoxytetracene-5,12-dione can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Acetyl-6,11-dimethoxytetracene-5,12-dione has several scientific research applications, including:

Mechanism of Action

The mechanism by which 8-Acetyl-6,11-dimethoxytetracene-5,12-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving electron transfer processes and interactions with cellular components . Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

8-Acetyl-6,11-dimethoxytetracene-5,12-dione can be compared with other polycyclic aromatic hydrocarbons, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties .

Properties

CAS No.

85886-09-5

Molecular Formula

C22H16O5

Molecular Weight

360.4 g/mol

IUPAC Name

8-acetyl-6,11-dimethoxytetracene-5,12-dione

InChI

InChI=1S/C22H16O5/c1-11(23)12-8-9-15-16(10-12)22(27-3)18-17(21(15)26-2)19(24)13-6-4-5-7-14(13)20(18)25/h4-10H,1-3H3

InChI Key

MSUOCUBOVAVPFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=C3C(=C2OC)C(=O)C4=CC=CC=C4C3=O)OC

Origin of Product

United States

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